molecular formula C9H5IN4 B112803 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile CAS No. 578007-69-9

2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

Cat. No. B112803
M. Wt: 296.07 g/mol
InChI Key: VNWMKVSGRFOLRU-UHFFFAOYSA-N
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Description

2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile (AINC) is an organoiodine compound that has been studied for its potential applications in scientific research. It is a member of the naphthyridine family, which consists of compounds with a nitrogen-containing bicyclic ring system. AINC is a versatile compound that can be used in a variety of applications, including synthesis, catalysis, and biochemistry.

Scientific Research Applications

Future Research Directions

2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile, also known as INH-1, is in the early stages of research with various applications being explored. Some of the future research directions include:

  • Molecular Mechanisms : Investigating the effects of INH-1 on cell cycle regulation and apoptosis.
  • Water-Soluble Derivatives : Synthesizing water-soluble derivatives of INH-1 to enhance its pharmacokinetic properties.
  • Nanocarriers : Developing nanocarriers for targeted delivery to cancer cells.
  • In Vivo and Clinical Trials : Conducting trials to evaluate the efficacy and toxicity of INH-1.
  • Therapeutic Applications : Exploring the use of INH-1 derivatives in treating diseases like inflammation, fibrosis, and neurodegeneration.
  • Structure-Activity Relationship : Enhancing selectivity for specific proteins through structural modifications.
  • Immunomodulatory Potential : Studying the impact of INH-1 on the immune system​​.

Chemical Synthesis

2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile is involved in the synthesis of various biologically active compounds. Several synthesis methods, including conventional heating and microwave radiation, have been used to produce derivatives with varying yields. Some examples include:

  • Ethyl-N-(3-cyano-6-(2,4-dimethoxyphenyl)-4-phenylpyridin-2-yl)formimidate : Synthesized using Triethyl orthoformate, showing a yield of 74% with conventional heating and 90% with microwave radiation.
  • 6-(2,4-Dimethoxyphenyl)-2-isothiocyanato-4-phenylnicotinonitrile : Produced using Carbon disulphide, with a yield of 77% under conventional heating.
  • N-(3-Cyano-6-(2,4-dimethoxyphenyl)-4-phenylpyridin-2-yl)-4-methylbenzenesulfonamide : Created using p-Toluene sulfonyl chloride, showing a yield of 70% with conventional heating and 90% with microwave radiation​​.

Molecular Orbital Calculations

Molecular orbital computations are performed to understand the chemical properties of these compounds. The Density Functional Theory (DFT) method and basis sets are applied for elements like carbon, hydrogen, nitrogen, oxygen, sulfur, and chloride. These calculations are crucial for predicting the reactivity and stability of the compounds​​.

Biological Activity Studies

The derivatives of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile have been evaluated for their biological activities:

  • Antimicrobial Activity : In vitro studies against gram-negative and gram-positive bacteria, as well as fungi, are conducted to assess antibacterial and antifungal properties.
  • Antioxidant Study : The scavenging of stable radicals is used to determine antioxidant activity. This involves measuring the decrease in absorbance at specific wavelengths, indicating the compound's ability to act as an antioxidant​​.

properties

IUPAC Name

2-amino-6-iodo-1,8-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IN4/c10-7-2-5-1-6(3-11)8(12)14-9(5)13-4-7/h1-2,4H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWMKVSGRFOLRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=NC2=NC=C1I)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590324
Record name 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

CAS RN

578007-69-9
Record name 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-iodo-1,8-naphthyridine-3-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Figueroa-Valverde, F Díaz-Cedillo… - Drug …, 2023 - thieme-connect.com
Background Some studies indicate that the angiogenesis process is related to vascular endothelial growth factor, which can interact with endothelial cell surface receptors (VEGF-R1, …
Number of citations: 4 www.thieme-connect.com

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